Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP), which is a key structural motif in this compound, has been extensively studied . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine” consists of three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes, specifically those incorporating (1H-pyrazol-5-yl)pyridine derivatives, are highly efficient in producing green electroluminescence. This property is utilized in OLEDs to achieve high current efficiency with low efficiency roll-off, making these complexes suitable for high-performance visual displays (Su, Lu, & Zheng, 2018).
Dye-Sensitized Solar Cells (DSSC)
In the field of solar energy, iridium complexes have been explored as potential photosensitizers for DSSCs. Their unique molecular structure, which includes the cyclohexenone derivates as ligands, extends the absorption response to the low energy band and shifts the maximum emission peak to deep red. This characteristic is beneficial for electron injection in DSSC applications, demonstrating the versatility of iridium complexes in renewable energy technologies (Wang et al., 2013).
Biological Probes and Analytical Sensors
Iridium(III) complexes, due to their optoelectronic properties, find applications in biological probes and analytical sensors. Their ability to exhibit salient emission and electrochemical properties makes them valuable in a variety of material applications, including the medical and analytical fields (Ladouceur & Zysman‐Colman, 2013).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
The development of sky-blue iridium complexes with pyrimidine ligands for PhOLEDs showcases the application of these complexes in lighting technology. The phosphorescence of these complexes is hypsochromically shifted, closely approaching standard blue light, and they display high phosphorescence quantum yields. Such advancements in PhOLED technology contribute significantly to the field of display and lighting (Ma et al., 2020).
Cellular Imaging
Certain iridium(III) complexes are emerging as important candidates for luminescent probes in cellular imaging. Their pH-sensitive emission properties enable selective staining of acidic organelles in cells, offering a new approach to bio-imaging and potentially advancing the field of cellular biology (Moromizato et al., 2012).
Mechanism of Action
Target of Action
It’s known that iridium complexes often interact with various organic groups, participating in electronically divergent processes with the metal catalyst .
Mode of Action
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine likely interacts with its targets through a process known as oxidative addition, which occurs with formally electrophilic organic groups. In this process, the iridium atom becomes oxidized through its donation of electrons to form a new Ir–C bond . Additionally, a process called transmetalation may occur, where formally nucleophilic organic groups are transferred from boron to iridium .
Biochemical Pathways
It’s known that iridium complexes can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that cyclometalated iridium (iii) complexes exhibit excellent photophysical properties that include large stokes shift, high emission quantum yields, and microsecond-order emission lifetimes .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which iridium complexes can participate, arises from exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes.
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine can be achieved through a ligand exchange reaction between Iridium(III) chloride hydrate and 2-[4-(trifluoromethyl)cyclohexyl]pyridine.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-[4-(trifluoromethyl)cyclohexyl]pyridine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve Iridium(III) chloride hydrate in methanol and add sodium hydroxide to adjust the pH to 8-9.", "Add 2-[4-(trifluoromethyl)cyclohexyl]pyridine to the solution and stir for 24 hours at room temperature.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine." ] } | |
CAS No. |
500295-52-3 |
Molecular Formula |
C36H21F9IrN3 |
Molecular Weight |
858.788 |
IUPAC Name |
iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |
InChI |
InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3 |
SMILES |
C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3] |
solubility |
not available |
Origin of Product |
United States |
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